molecular formula C5H5NS2 B1302005 Thiophene-3-carbothioamide CAS No. 24044-76-6

Thiophene-3-carbothioamide

Cat. No. B1302005
CAS RN: 24044-76-6
M. Wt: 143.2 g/mol
InChI Key: AFPMDKHZYQALNQ-UHFFFAOYSA-N
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Description

Thiophene-3-carbothioamide is a chemical compound that is part of a broader class of thiophene derivatives. These compounds have been extensively studied due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of thiophene derivatives, such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another method includes the Friedel-Crafts synthesis, where thiophene reacts with isothiocyanates in the presence of aluminum chloride to form N-substituted carbothioamides . Additionally, solid SiO2:H3PO4 acid-catalyzed solvent-free cyclization of aryl 2-propen-1-ones has been used to synthesize 1-thiocarbomyl pyrazolines, including 3-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides .

Molecular Structure Analysis

The molecular structure of thiophene-3-carbothioamide derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined by single-crystal X-ray diffraction studies, revealing a three-dimensional network formed by hydrogen bonding . Similarly, the crystal structure of N-(2,6-Diisopropylphenyl)thioamide showed molecules assembling via hydrogen bonds into helical chains .

Chemical Reactions Analysis

Thiophene-3-carbothioamide and its derivatives participate in various chemical reactions. For example, 3,4-Bis(trimethylsilyl)thiophene can be used as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes through palladium-catalyzed cross-coupling reactions . The bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives have been used to create various disubstituted thieno[3,2-b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-3-carbothioamide derivatives are influenced by their molecular structure. The synthesized compounds exhibit different physical states and solubility depending on the substituents and the reaction conditions used during synthesis. The spectroscopic characterization of cobalt(III) and nickel(II) complexes of N-(2-hydroxyethyl)-2-(thiophene-2-ylmethylene)-hydrazinecarbothioamide provided insights into the coordination chemistry and the electronic properties of these complexes . The antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide have been evaluated, demonstrating the potential medicinal applications of these compounds . The synthesis and crystal structures of some chalcones derived from thio-phene-3-carbaldehyde have been described, highlighting the influence of substituents on the molecular packing and intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Properties

Thiophene-3-carbothioamide and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Jagodziński et al. (1986) explored the synthesis of thiophenecarbothioamides using a Friedel-Crafts reaction, contributing to the fundamental understanding of thiophene chemistry (Jagodziński, Jagodzińska, & Jabłoński, 1986). In a more recent study, Uzun (2022) synthesized specific carbothioamide derivatives and investigated their properties using techniques like X-ray diffraction and computational chemistry, demonstrating the versatility of thiophene-based compounds (Uzun, 2022).

Applications in Electronics and Material Science

The application of thiophene derivatives in electronics and material science is noteworthy. For example, Barbarella et al. (2005) discussed the role of thiophene-based materials in the fabrication of electronic and optoelectronic devices, highlighting their importance in this rapidly growing field (Barbarella, Melucci, & Sotgiu, 2005). Additionally, Xia et al. (2015) examined thiophene derivatives as functional additives in lithium-ion batteries, emphasizing their potential in enhancing the performance of high-voltage operations (Xia, Xia, & Liu, 2015).

Potential Biological and Pharmacological Activities

Thiophene derivatives have been explored for their potential biological and pharmacological activities. Shah and Verma (2018) provided an overview of the therapeutic importance of synthetic thiophene, noting its wide range of properties including anti-inflammatory, anti-psychotic, and anti-cancer activities (Shah & Verma, 2018). This highlights the significance of thiophene-3-carbothioamide in medicinal chemistry research.

Safety And Hazards

Thiophene-3-carbothioamide, like other thiophene derivatives, should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Thiophene-3-carbothioamide and its derivatives have shown promising results in various fields, particularly in medicinal chemistry. They have potential as anticancer agents and are also being studied for their anti-inflammatory properties . Future research will likely focus on improving the synthesis process, exploring other potential biological activities, and developing more potent pharmaceutical agents based on thiophene-3-carbothioamide .

properties

IUPAC Name

thiophene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPMDKHZYQALNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370520
Record name thiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-3-carbothioamide

CAS RN

24044-76-6
Record name thiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Wang, D Lv, N Qiu, L Zhang, C Hu, Y Hu - Bioorganic & medicinal …, 2013 - Elsevier
Five series of novel 3,4,5-trisubstituted aminothiophene derivatives and analogs were designed and synthesized based on our previous studies. All target compounds were evaluated …
Number of citations: 21 www.sciencedirect.com
N Seko, K Yoshino, K Yokota… - Chemical and …, 1991 - jstage.jst.go.jp
Diphenylimidazole and diphenylthiazole derivatives were synthesized and tested as inhibitors of platelet aggregation in in vitra experiments with the rabbit. Diphenylthiazole derivatives …
Number of citations: 39 www.jstage.jst.go.jp
N SEKo, K YosHIN, K YOKOTA, G TSUKAMOTO - 1991 - jlc.jst.go.jp
Diphenylimidazole and diphenylthiazole derivatives were synthesized and tested as inhibitors of platelet aggregation in in vitro experiments with the rabbit. Diphenylthiazole derivatives …
Number of citations: 0 jlc.jst.go.jp
GH Elgemeie, MA Abu-Zaied - Nucleosides, Nucleotides and …, 2017 - Taylor & Francis
A novel synthesis of thiophene thioglycosides is carried out via a one-pot reaction of sodium thiophenethiolates with α-halogeno sugars. The sodium thiophenethiolate salts were …
Number of citations: 7 www.tandfonline.com
Qumruddeen, A Yadav, R Kant… - The Journal of Organic …, 2020 - ACS Publications
Lewis base/Brønsted acid cocatalysis for electrophilic thiocyanation of olefins is reported. Using a combination of triphenylphosphine selenide and diphenyl phosphate as a catalyst, a …
Number of citations: 21 pubs.acs.org
T YAMAUCHI - 2016
Number of citations: 0

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